![molecular formula C32H28N2 B15010257 2,4-dimethyl-N-{(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}aniline](/img/structure/B15010257.png)
2,4-dimethyl-N-{(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}aniline
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Overview
Description
(E)-N-(2,4-DIMETHYLPHENYL)-1-[1-(4-METHYLPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2,4-DIMETHYLPHENYL)-1-[1-(4-METHYLPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHANIMINE typically involves multi-step organic reactions. One common approach is the condensation reaction between an aldehyde and an amine, followed by cyclization to form the pyrrole ring. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2,4-DIMETHYLPHENYL)-1-[1-(4-METHYLPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(2,4-DIMETHYLPHENYL)-1-[1-(4-METHYLPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHANIMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its aromatic rings and pyrrole moiety make it suitable for investigating protein-ligand interactions.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, (E)-N-(2,4-DIMETHYLPHENYL)-1-[1-(4-METHYLPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHANIMINE can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (E)-N-(2,4-DIMETHYLPHENYL)-1-[1-(4-METHYLPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHANIMINE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s aromatic rings and pyrrole moiety allow it to bind to specific sites on these targets, modulating their activity. This binding can lead to changes in the target’s conformation and function, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-2-methylpropiophenone
- 1-Hydroxy-1-methylethyl phenyl ketone
- 2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone
Uniqueness
Compared to similar compounds, (E)-N-(2,4-DIMETHYLPHENYL)-1-[1-(4-METHYLPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHANIMINE stands out due to its complex structure, which includes multiple aromatic rings and a pyrrole moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C32H28N2 |
---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-1-[1-(4-methylphenyl)-2,5-diphenylpyrrol-3-yl]methanimine |
InChI |
InChI=1S/C32H28N2/c1-23-14-17-29(18-15-23)34-31(26-10-6-4-7-11-26)21-28(32(34)27-12-8-5-9-13-27)22-33-30-19-16-24(2)20-25(30)3/h4-22H,1-3H3 |
InChI Key |
QRFXJRPXECQHFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C3=CC=CC=C3)C=NC4=C(C=C(C=C4)C)C)C5=CC=CC=C5 |
Origin of Product |
United States |
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